molecular formula C31H42O3Si B568589 (R,2E,4E,8Z)-Methyl 6-((tert-butyldiphenylsilyl)oxy)tetradeca-2,4,8-trienoate CAS No. 116279-81-3

(R,2E,4E,8Z)-Methyl 6-((tert-butyldiphenylsilyl)oxy)tetradeca-2,4,8-trienoate

Cat. No. B568589
CAS RN: 116279-81-3
M. Wt: 490.759
InChI Key: YAHCDAUVPFRCEC-IPYVDYMMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R,2E,4E,8Z)-Methyl 6-((tert-butyldiphenylsilyl)oxy)tetradeca-2,4,8-trienoate is a synthetic compound that has gained significant attention in scientific research. It is a member of the tetraene ester family and is commonly used as a tool compound in the study of biological systems.

Mechanism of Action

The mechanism of action of ((R,2E,4E,8Z)-Methyl 6-((tert-butyldiphenylsilyl)oxy)tetradeca-2,4,8-trienoate)-Methyl 6-((tert-butyldiphenylsilyl)oxy)tetradeca-2,4,8-trienoate is not fully understood. However, it is believed to act as a competitive inhibitor of several enzymes, including phospholipase A2, cyclooxygenase, and lipoxygenase. It has also been shown to bind to proteins and modulate their activity.
Biochemical and Physiological Effects:
(this compound)-Methyl 6-((tert-butyldiphenylsilyl)oxy)tetradeca-2,4,8-trienoate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins and leukotrienes, which are involved in inflammation and pain. It has also been shown to inhibit the activity of phospholipase A2, which is involved in the release of arachidonic acid from cell membranes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ((R,2E,4E,8Z)-Methyl 6-((tert-butyldiphenylsilyl)oxy)tetradeca-2,4,8-trienoate)-Methyl 6-((tert-butyldiphenylsilyl)oxy)tetradeca-2,4,8-trienoate in lab experiments is its ability to selectively modulate the activity of specific enzymes and proteins. This allows researchers to study the specific roles of these molecules in biological systems. However, one limitation of using this compound is that it may not accurately reflect the activity of these enzymes and proteins in vivo.

Future Directions

There are several future directions for the use of ((R,2E,4E,8Z)-Methyl 6-((tert-butyldiphenylsilyl)oxy)tetradeca-2,4,8-trienoate)-Methyl 6-((tert-butyldiphenylsilyl)oxy)tetradeca-2,4,8-trienoate in scientific research. One direction is the development of more selective inhibitors of specific enzymes and proteins. Another direction is the use of this compound in the study of protein-ligand interactions. Additionally, this compound may be useful in the development of new drugs for the treatment of inflammation and pain.

Synthesis Methods

The synthesis of ((R,2E,4E,8Z)-Methyl 6-((tert-butyldiphenylsilyl)oxy)tetradeca-2,4,8-trienoate)-Methyl 6-((tert-butyldiphenylsilyl)oxy)tetradeca-2,4,8-trienoate involves a multi-step process. The first step involves the reaction of methyl 6-oxohexanoate with tert-butyldiphenylsilyl chloride to form methyl 6-(tert-butyldiphenylsilyl)hexanoate. This compound is then reacted with 1,3-butadiene to form (E)-methyl 6-(tert-butyldiphenylsilyloxy)hexa-2,4-dienoate. The final step involves the selective hydrogenation of the triene moiety to form (this compound)-Methyl 6-((tert-butyldiphenylsilyl)oxy)tetradeca-2,4,8-trienoate.

Scientific Research Applications

((R,2E,4E,8Z)-Methyl 6-((tert-butyldiphenylsilyl)oxy)tetradeca-2,4,8-trienoate)-Methyl 6-((tert-butyldiphenylsilyl)oxy)tetradeca-2,4,8-trienoate is commonly used as a tool compound in the study of biological systems. It has been shown to modulate the activity of several enzymes, including phospholipase A2, cyclooxygenase, and lipoxygenase. Additionally, it has been used as a probe to study the binding interactions of small molecules with proteins.

properties

IUPAC Name

methyl (2E,4E,6R,8Z)-6-[tert-butyl(diphenyl)silyl]oxytetradeca-2,4,8-trienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H42O3Si/c1-6-7-8-9-10-13-20-27(21-18-19-26-30(32)33-5)34-35(31(2,3)4,28-22-14-11-15-23-28)29-24-16-12-17-25-29/h10-19,21-27H,6-9,20H2,1-5H3/b13-10-,21-18+,26-19+/t27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAHCDAUVPFRCEC-IPYVDYMMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC(C=CC=CC(=O)OC)O[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C[C@H](/C=C/C=C/C(=O)OC)O[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H42O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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